

Application of hACC2-IN-1 in Metabolic Flux Analysis

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Compound of Interest

Compound Name: hACC2-IN-1

Cat. No.: B7558617

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Introduction

Metabolic flux analysis is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. This application note provides a detailed overview and experimental protocols for the use of **hACC2-IN-1**, a potent and selective inhibitor of human acetyl-CoA carboxylase 2 (ACC2), in the context of metabolic flux analysis. ACC2 is a key mitochondrial enzyme that regulates fatty acid oxidation, making it a critical target for studying and developing therapies for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1] By inhibiting ACC2, **hACC2-IN-1** is expected to increase the rate of fatty acid oxidation, and its effects on cellular metabolism can be quantitatively assessed using isotope-assisted metabolic flux analysis.

hACC2-IN-1 is a potent inhibitor of human ACC2 with an IC₅₀ of 2.5 μM.[1] ACC2's primary role is to catalyze the conversion of acetyl-CoA to malonyl-CoA in the mitochondrial outer membrane.[1] Malonyl-CoA, in turn, allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for oxidation.[1] By inhibiting ACC2, **hACC2-IN-1** reduces malonyl-CoA levels, thereby relieving the inhibition of CPT1 and promoting fatty acid oxidation.

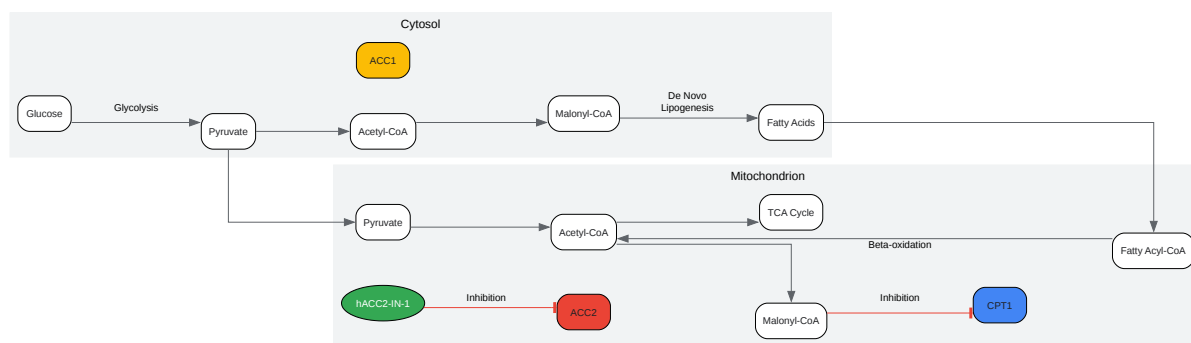
This document will detail the mechanism of action of **hACC2-IN-1**, provide hypothetical yet representative quantitative data, and present detailed experimental protocols for its use in metabolic flux analysis studies.

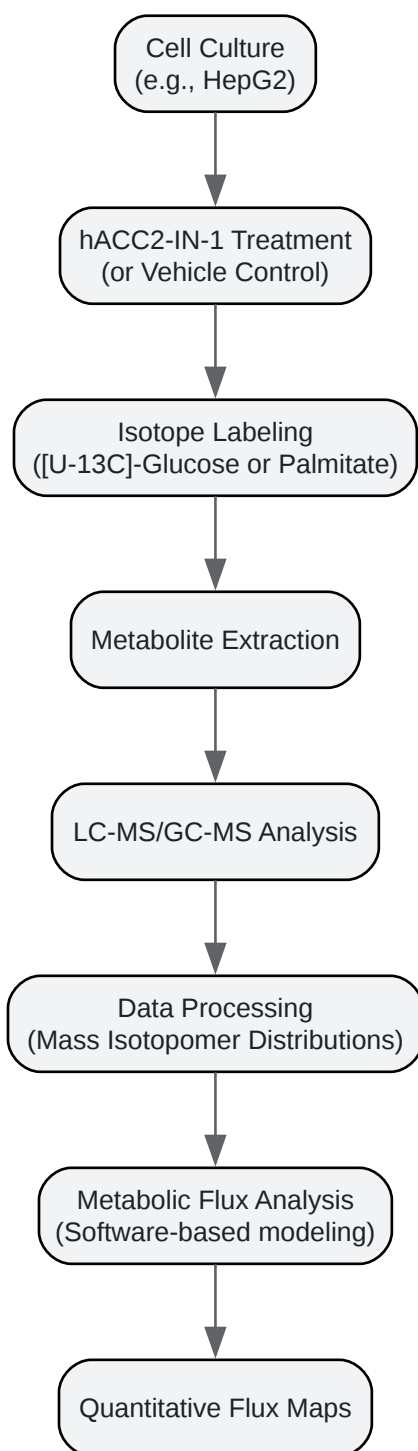
Mechanism of Action and Impact on Metabolic Pathways

The primary mechanism of action of **hACC2-IN-1** is the inhibition of ACC2, which leads to a significant shift in cellular energy metabolism. The expected downstream effects include:

- **Increased Fatty Acid Oxidation:** Reduced malonyl-CoA levels lead to increased CPT1 activity and a subsequent increase in the rate of fatty acid beta-oxidation within the mitochondria.
- **Altered TCA Cycle Flux:** The increase in fatty acid oxidation provides a greater influx of acetyl-CoA into the tricarboxylic acid (TCA) cycle.
- **Changes in Glucose Metabolism:** As fatty acid oxidation becomes a more dominant energy source, a corresponding decrease in glucose utilization through glycolysis may be observed.
- **Impact on Lipogenesis:** While ACC1 is the primary isoform involved in de novo lipogenesis, ACC2 inhibition can also impact the overall acetyl-CoA pool, potentially influencing fatty acid synthesis.

The following diagram illustrates the signaling pathway affected by **hACC2-IN-1**.





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References

- 1. medchemexpress.com [medchemexpress.com]
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